![molecular formula C16H16FN3O5S B4616597 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide

説明

Synthesis Analysis

The synthesis of sulfonamide compounds often involves multi-step reactions that incorporate sulfonyl chloride with amines or through reactions involving sulfonyl derivatives. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate in antibiotic drug synthesis, were synthesized from reactions of substituted aryl sulfonyl chlorides with precursor compounds, showing the general pathway for synthesizing complex sulfonamides (Janakiramudu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often utilizes spectroscopic methods and computational chemistry to elucidate the geometry, electronic structure, and potential interactions within molecules. Studies on sulfonamide compounds, such as the spectroscopic and computational analysis of N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, provide insights into the molecular structure through methods like FT-IR, NMR, and density functional theory (DFT) calculations (Chandralekha et al., 2019).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, showing a range of reactivities due to their functional groups. For instance, the stereochemistry of reactions involving sulfonamides can be manipulated to produce optically active compounds, demonstrating their versatility in synthetic organic chemistry (Foresti et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and stability, are crucial for their application in different fields. Thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of these compounds, as seen in studies on similar sulfonamide structures (Sarojini et al., 2013).

科学的研究の応用

Materials Science and Polymer Chemistry

- Guanidinium-Functionalized Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, highlighting precise control over cation functionality without deleterious side reactions, leading to stable phenyl rings incorporation (Kim et al., 2011).

Organic Synthesis and Chemistry

- Synthesis of Optically Active α-Amino Acid Derivatives : A study on the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones for the synthesis of optically active α-amino acid derivatives, serving as important building blocks for biologically active compounds (Foresti et al., 2003).

- Computational Study of a Newly Synthesized Sulfonamide Molecule : A detailed structural, electronic, and reactivity analysis of a new sulfonamide compound, emphasizing its potential in understanding molecular interactions and properties (Murthy et al., 2018).

Biochemical and Pharmacological Research

- Immunopotentiator Characteristics : Investigation of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763) as a novel synthetic immunomodulator, enhancing the cytolytic T-lymphocyte response in various experimental models, suggesting its potential in augmenting immune response to weak antigens and in restoring alloreactivity compromised by immunotoxicity (Wang et al., 1988).

Analytical Chemistry

- Spectrofluorometric Method for Drug Estimation : Development of a spectrofluorometric method for the quantitative estimation of drugs containing α-methylene sulfone/sulfonamide functional groups, highlighting its application in pharmaceutical analysis and bioavailability studies (Elokely et al., 2011).

特性

IUPAC Name |

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c1-11-3-6-13(20(22)23)9-15(11)18-16(21)10-19(2)26(24,25)14-7-4-12(17)5-8-14/h3-9H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQDFPHLAZCPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

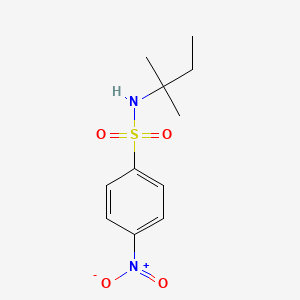

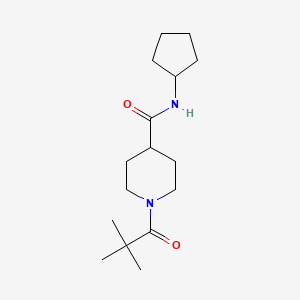

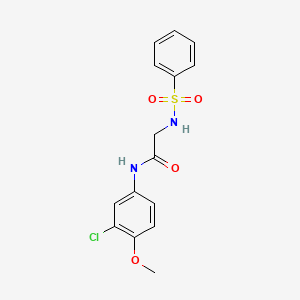

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,5-dimethyl-3-thienyl)-4-propyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4616516.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4616519.png)

![4-chloro-N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4616534.png)

![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)